3-Penten-1-yne 3-Penten-1-yne 3-penten-1-yne is an enyne that is pentane which carries a triple bond at position 1 and a double bond at position 3. It has a role as a fungal metabolite and a human metabolite. It is an enyne, a volatile organic compound, a terminal acetylenic compound, an acyclic olefin and an acyclic acetylene.
3-Penten-1-yne is a natural product found in Tuber borchii with data available.
Brand Name: Vulcanchem
CAS No.: 2004-69-5
VCID: VC21227899
InChI: InChI=1S/C5H6/c1-3-5-4-2/h1,4-5H,2H3/b5-4+
SMILES: CC=CC#C
Molecular Formula: C5H6
Molecular Weight: 66.1 g/mol

3-Penten-1-yne

CAS No.: 2004-69-5

Cat. No.: VC21227899

Molecular Formula: C5H6

Molecular Weight: 66.1 g/mol

* For research use only. Not for human or veterinary use.

3-Penten-1-yne - 2004-69-5

Specification

CAS No. 2004-69-5
Molecular Formula C5H6
Molecular Weight 66.1 g/mol
IUPAC Name (E)-pent-3-en-1-yne
Standard InChI InChI=1S/C5H6/c1-3-5-4-2/h1,4-5H,2H3/b5-4+
Standard InChI Key XAJOPMVSQIBJCW-SNAWJCMRSA-N
Isomeric SMILES C/C=C/C#C
SMILES CC=CC#C
Canonical SMILES CC=CC#C

Introduction

PropertyValueSource
CAS Number1574-40-9PubChem
Molecular Weight66.10 g/molPubChem
IUPAC Name(Z)-pent-3-en-1-ynePubChem
SMILES NotationC/C=C\C#CPubChem

This compound is recognized for its reactivity in organic synthesis, particularly in forming complex molecules through cycloaddition reactions and polymerization. Its dual unsaturated bonds enable diverse interactions, making it valuable in both academic research and industrial applications .

Structural and Physicochemical Properties

Molecular Structure

3-Penten-1-yne consists of a five-carbon chain with a terminal alkyne group (-C≡CH) and an internal alkene (-CH₂-CH₂-) in the (Z)-configuration. The cis arrangement positions the hydrogen atoms on the same side of the double bond, influencing its steric and electronic properties.

Structural Features

  • Alkyne Group: High electron density at the triple bond enables nucleophilic additions.

  • Alkene Group: Susceptible to electrophilic additions and hydrogenation.

  • Conformational Flexibility: Limited by the rigidity of the triple bond but accommodated by single-bond rotations .

Physical Properties

While experimental data for 3-penten-1-yne is limited, computational models predict its behavior:

PropertyComputed Value (DFT)Notes
Density~0.74 g/cm³Estimated for similar enynes
Boiling Point~66–70°CAnalogous to shorter enynes
Vapor PressureModerateHigher than alkanes due to π-bonds

These values align with trends observed in smaller enynes, such as 1-pentyne derivatives .

Synthesis and Isomerization

Synthetic Routes

3-Penten-1-yne is synthesized through methods targeting its dual unsaturated bonds:

Alkyne Addition

This method involves reacting an alkyne with an alkene under catalytic conditions. For example:

  • Propargyl Bromide + Acetylene: In the presence of a strong base (e.g., NaNH₂), propargyl bromide reacts with acetylene to form 3-penten-1-yne.

  • Catalytic Dehydrogenation: Industrial processes use Pt/Pd catalysts to dehydrogenate pentane derivatives, though side reactions (e.g., over-dehydrogenation) must be controlled .

Isomerization

The (Z)-isomer can be obtained by isomerizing the (E)-isomer using transition-metal catalysts (e.g., Lindlar catalysts under hydrogenation) or thermal rearrangement .

Challenges in Synthesis

  • Isomer Purity: Achieving >90% (Z)-isomer requires precise temperature and catalyst control.

  • Byproduct Formation: Competing polymerization or dimerization reactions reduce yields.

Chemical Reactivity and Functionalization

Reaction Pathways

The compound’s reactivity is governed by its alkyne and alkene groups:

Reaction TypeReagents/ConditionsProducts
HydrogenationH₂/Pd or Lindlar catalystcis-3-Pentene-1-yne
OxidationKMnO₄ (acidic)Carboxylic acids (cleavage)
Diels-Alder ReactionConjugated dienesPolycyclic adducts

Hydrogenation

Selective reduction of the triple bond to a cis-alkene is achieved using Lindlar catalysts. Full hydrogenation to pentane requires harsher conditions (e.g., H₂/Pd) .

Oxidation

Oxidative cleavage with KMnO₄ converts the triple bond into carboxylic acid groups, producing shorter-chain acids. For example:
CH2CH2C≡CHKMnO4,H+CH2CH2COOH\text{CH}_{2}\text{CH}_{2}\text{C≡CH} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{CH}_{2}\text{CH}_{2}\text{COOH}

Cycloaddition

The alkyne participates in [2+2] or [4+2] cycloadditions with alkenes or dienes, forming strained rings or fused systems .

Applications in Organic Synthesis

Polymer Chemistry

3-Penten-1-yne serves as a monomer in producing conjugated polymers. Its triple bond enables crosslinking, while the alkene enhances solubility. Applications include:

  • Conductive Materials: Polymers with alternating single and triple bonds exhibit semiconducting properties.

  • Thermosets: Post-polymerization reactions (e.g., thermal curing) create rigid networks .

Pharmaceutical Intermediates

The compound’s unsaturated bonds make it a precursor for bioactive molecules:

  • Alkyne-Based Drugs: Prodrugs activated via click chemistry (e.g., azide-alkyne cycloaddition).

  • Enzyme Inhibitors: Derivatives targeting kinase or protease active sites .

Challenges and Future Directions

Analytical Challenges

  • Isomer Quantification: Distinguishing (Z)- and (E)-isomers requires advanced techniques like IR spectroscopy or computational modeling.

  • Stability Issues: The alkyne group is prone to oxidation or polymerization under ambient conditions, necessitating inert storage .

Research Gaps

  • Biological Activity: Limited studies on its toxicity or therapeutic potential.

  • Environmental Impact: Fate and degradation pathways in ecosystems remain uncharacterized.

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